molecular formula C9H11ClFNO B13187341 3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol

3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol

Cat. No.: B13187341
M. Wt: 203.64 g/mol
InChI Key: QIZAXUZPMOIQQE-UHFFFAOYSA-N
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Description

3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol is a β-amino alcohol derivative featuring a substituted phenyl ring (3-chloro-5-fluorophenyl) attached to a propanol backbone. The presence of halogen substituents (Cl and F) on the aromatic ring enhances its electronic and steric properties, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

3-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,13H,1-2,12H2

InChI Key

QIZAXUZPMOIQQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amino alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the nitro group results in the formation of an amine .

Scientific Research Applications

3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it to analogous compounds, focusing on structural variations, physicochemical properties, and functional attributes.

Structural Analogues

The following compounds share core features (amino alcohol backbone or halogenated aromatic systems) but differ in substituents or stereochemistry:

Compound Name Molecular Formula Substituents/Modifications Key Properties (Data Source)
3-Amino-1-propanol-1,1,2,2,3,3-d6 C3H3D6NO Deuterated propanol backbone Isotope effect on metabolic stability
DL-1-Amino-2-propanol C3H9NO Amino group at C2, hydroxyl at C1 Boiling point: 187°C; high water solubility
S(+)-2-Amino-1-propanol-3,3,3-d3 CD3CH(NH2)CH2OH Chiral center, deuterated methyl group Enhanced stereochemical specificity
3-Amino-1-(2,6-dichlorophenyl)propan-1-ol C9H10Cl2NO Dichlorophenyl substituents Higher lipophilicity (Cl vs. F/Cl)

Physicochemical Properties

  • Boiling Point and Solubility: The target compound’s boiling point is expected to exceed 200°C due to hydrogen bonding (OH and NH2 groups) and increased molecular weight compared to simpler amino alcohols like DL-1-amino-2-propanol (187°C) . Halogen substituents reduce water solubility relative to non-halogenated analogues. For example, 3-aminopropan-1-ol (CAS 156-87-6) is fully water-miscible, whereas the chloro-fluorophenyl derivative likely requires polar aprotic solvents .
  • Lipophilicity: The 3-chloro-5-fluorophenyl group increases logP compared to non-aromatic amino alcohols. This enhances membrane permeability, a critical factor in drug design .

Reactivity and Stereochemical Considerations

  • Nucleophilicity: The amino group’s reactivity is modulated by the electron-withdrawing Cl and F substituents, reducing basicity compared to unsubstituted derivatives.
  • Stereoselectivity: The compound’s chirality enables enantioselective interactions, similar to S(+)-2-amino-1-propanol-3,3,3-d3, which is used in asymmetric catalysis .

Biological Activity

3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol, also known as 2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an amino group, a hydroxyl group, and a halogenated aromatic ring. The general synthetic pathway involves several key steps:

  • Preparation of 3-chloro-5-fluorobenzaldehyde : This serves as the starting material.
  • Aldol Condensation : The aldehyde reacts with an appropriate amine to form an intermediate imine.
  • Reduction : The imine is reduced to yield the corresponding amine.
  • Hydroxylation : The amine undergoes hydroxylation to introduce the hydroxyl group.
  • Formation of Hydrochloride Salt : The final step involves treatment with hydrochloric acid to form the hydrochloride salt .

The biological activity of 3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound may modulate various biochemical pathways, potentially influencing therapeutic outcomes in diseases such as cancer and infections.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For example, structure-dependent studies have demonstrated that certain analogs show significant cytotoxicity against cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. Notably, some derivatives have been shown to reduce cell viability significantly compared to untreated controls .

CompoundCell LineViability Reduction (%)p-value
Compound 1A54939.8<0.001
Compound 2Caco-254.9<0.001

This table summarizes findings from various studies that highlight the anticancer potential of related compounds.

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence supporting the antimicrobial properties of 3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol. Studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against drug-resistant strains . For instance, hydrolyzed peptide conjugates derived from similar structures exhibited zones of inhibition ranging from 9 to 20 mm against various pathogens.

Case Studies

Several case studies have explored the efficacy of this compound in different therapeutic contexts:

  • Anticancer Studies : In vitro experiments focused on evaluating the cytotoxic effects of various derivatives on cancer cell lines showed promising results, with some compounds leading to a marked decrease in cell growth.
  • Antimicrobial Trials : Investigations into the antimicrobial activity revealed that certain derivatives could inhibit bacterial growth effectively, suggesting potential for development into new antibiotics .

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